molecular formula C25H26N2O5S2 B2710840 N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)thiophene-2-sulfonamide CAS No. 1251614-39-7

N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)thiophene-2-sulfonamide

Cat. No. B2710840
M. Wt: 498.61
InChI Key: IWMSHTPISYIEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C25H26N2O5S2 and its molecular weight is 498.61. The purity is usually 95%.
BenchChem offers high-quality N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric CC-chemokine Receptor 4 (CCR4) Antagonists

A study explored the synthesis of indazole arylsulfonamides as human CCR4 antagonists. It was found that certain methoxy-containing groups were more potent as indazole C4 substituents. This research is significant as CCR4 plays a crucial role in immune responses, and antagonists targeting CCR4 could have therapeutic applications in treating immune-related diseases and possibly in cancer therapy (Procopiou et al., 2013).

Antibacterial and Antifungal Properties

Research has shown that sulfonamide-derived compounds, including those with structural similarities to N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)thiophene-2-sulfonamide, exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Chohan & Shad, 2011).

Cytotoxic Activities and Enzyme Inhibition

A series of sulfonamide compounds were investigated for their cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes. These findings could be relevant for the development of cancer therapeutics and for understanding the mechanism of action of similar sulfonamide compounds (Kucukoglu et al., 2016).

Potential Anticancer Agents

A study on novel thiophene derivatives with sulfonamide revealed that some compounds exhibited higher cytotoxic activities than doxorubicin, a standard cancer drug. This highlights the potential of sulfonamide compounds in cancer treatment (Ghorab et al., 2014).

Anticonvulsant Agents

Compounds containing a sulfonamide moiety, similar to the one , have shown significant anticonvulsive effects. This suggests potential applications in the development of new anticonvulsant drugs (Farag et al., 2012).

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-17(2)31-22-11-7-19(8-12-22)25-26-23(18(3)32-25)16-27(20-9-13-21(30-4)14-10-20)34(28,29)24-6-5-15-33-24/h5-15,17H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMSHTPISYIEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.